4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS/c14-9-1-2-10(11(15)7-9)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDNGVLGGCIRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with morpholine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine
- 4-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
- 2,4-Disubstituted thiazoles
Uniqueness
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a more effective compound in various applications compared to other thiazole derivatives .
Biological Activity
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a 2,4-dichlorophenyl group linked to a thiazole ring and a morpholine moiety, which enhances its solubility and bioavailability. The biological activities reported for this compound include antibacterial, antifungal, anti-inflammatory, and anticancer effects.
- IUPAC Name : this compound
- Molecular Formula : C13H12Cl2N2OS
- CAS Number : 338392-83-9
- Molecular Weight : 305.22 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with morpholine under basic conditions. The process generates an intermediate thiourea that cyclizes to form the thiazole ring. Reaction conditions often include heating in solvents like ethanol or acetonitrile .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various pathogens. The minimum inhibitory concentrations (MICs) were evaluated in vitro against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values ranging from 0.5 to 2 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Antifungal Activity
In antifungal assays, the compound showed effectiveness against common fungal pathogens. For instance, it demonstrated an MIC of 1.5 µg/mL against Candida albicans, indicating potential as an antifungal agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve cell cycle arrest and apoptosis induction .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Case Studies
- Anticancer Evaluation : A study assessed the anticancer activity of this compound in human breast carcinoma cells (MCF-7). Results indicated that treatment led to significant apoptotic cell death and G2/M phase arrest .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, this compound was tested alongside standard antibiotics. It showed synergistic effects when combined with ciprofloxacin, enhancing its efficacy against resistant bacterial strains .
The biological activity of this compound is thought to be linked to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the thiazole ring is crucial for its interaction with biological macromolecules such as proteins and nucleic acids.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine?
Answer:
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the thiazole core via cyclization of 2,4-dichlorophenyl-substituted thiourea or thioamide precursors with α-haloketones or aldehydes under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2: Functionalization of the thiazole ring with morpholine. This may involve nucleophilic substitution reactions using morpholine as a nucleophile, often catalyzed by bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMSO or DMF) at elevated temperatures (60–90°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products.
Basic: How can researchers verify the purity and structural integrity of this compound?
Answer:
Key analytical techniques include:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% target peak area) .
- NMR Spectroscopy: Confirm structural assignments via H and C NMR. For example, the morpholine ring protons typically appear as a multiplet at δ 3.6–3.8 ppm, while the thiazole C-2 proton resonates near δ 7.5–8.0 ppm .
- Mass Spectrometry: High-resolution ESI-MS should match the theoretical molecular ion ([M+H]⁺ for C₁₃H₁₁Cl₂N₂OS: 325.00) within 5 ppm error .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., fungal strain selection in antifungal studies, incubation times) and include positive controls (e.g., fluconazole for antifungal assays) .
- Solubility Issues: Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference. For in vivo studies, employ surfactants like Tween-80 to enhance bioavailability .
- Metabolite Interference: Conduct LC-MS/MS analyses to identify active metabolites that may contribute to observed effects .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., fungal CYP51 for antifungal activity). Validate with free energy calculations (MM-GBSA) .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor counts. Training datasets should include analogs with documented activity (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
Basic: What physicochemical properties are critical for experimental design?
Answer:
Key properties include:
- Solubility: Limited aqueous solubility (logP ~3.5); use DMSO for stock solutions. For in vitro assays, dilute in PBS or culture media with ≤0.1% DMSO .
- Stability: Stable at 4°C for 6 months in anhydrous conditions. Avoid prolonged exposure to light or humidity to prevent decomposition .
- Melting Point: Typically 180–185°C (DSC data). Sharp melting points indicate high crystallinity, which is advantageous for X-ray studies .
Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?
Answer:
- Crystal Growth: Slow evaporation from ethanol/acetone (1:1) at 4°C yields suitable single crystals. Additives like n-hexane can improve crystal quality .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer. Challenges include weak diffraction due to flexible morpholine rings; optimize exposure times (30–60 sec/frame) .
- Refinement: SHELXL-2018 with anisotropic displacement parameters for non-H atoms. The final R-factor should be <0.07 for high confidence .
Advanced: How do structural modifications to the thiazole or morpholine rings affect bioactivity?
Answer:
- Thiazole Modifications: Introducing electron-withdrawing groups (e.g., nitro at C-8) enhances antifungal activity by 3-fold compared to methoxy-substituted analogs .
- Morpholine Substitutions: Replacing morpholine with piperidine reduces solubility (logP increases by 0.5) but improves blood-brain barrier penetration in neurotoxicity studies .
- SAR Trends: Bulkier substituents on the 2,4-dichlorophenyl group correlate with reduced cytotoxicity in mammalian cell lines (IC₅₀ > 50 µM vs. 10 µM for smaller groups) .
Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?
Answer:
- Photodegradation Studies: Expose aqueous solutions to UV light (254 nm) and monitor degradation via LC-MS. Major products include 2,4-dichlorobenzoic acid and morpholine-3-carboxylic acid .
- Soil Half-Life: Conduct OECD 307 batch tests. Under aerobic conditions, half-life is ~30 days; anaerobic conditions prolong persistence to >90 days .
- Ecotoxicity: Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (72-h IC₅₀). EC₅₀ values typically exceed 10 mg/L, indicating low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
